molecular formula C5H7NO2 B584104 Ethyl Cyanoacetate-13C2 CAS No. 93664-96-1

Ethyl Cyanoacetate-13C2

Cat. No.: B584104
CAS No.: 93664-96-1
M. Wt: 115.101
InChI Key: ZIUSEGSNTOUIPT-MQIHXRCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Cyanoacetate-13C2 is an isotopically labeled compound where two carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of ethyl cyanoacetate, which is an organic compound containing a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its versatile functional groups and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of ethyl cyanoacetate often employs the Kolbe nitrile synthesis and Fischer esterification methods due to their efficiency and scalability. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Condensation Reactions: Ethyl cyanoacetate undergoes condensation reactions such as the Knoevenagel condensation and Michael addition due to its acidic methylene group.

    Substitution Reactions: The nitrile group in ethyl cyanoacetate can participate in nucleophilic substitution reactions.

    Cyclization Reactions: It can undergo cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl Cyanoacetate-13C2 is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the development of labeled drugs for pharmacokinetic and pharmacodynamic studies.

    Industry: Applied in the production of dyes, optical devices, and food additives

Mechanism of Action

The mechanism of action of ethyl cyanoacetate involves its reactivity at the nitrile, ester, and acidic methylene sites. These reactive centers allow it to participate in various chemical reactions, forming intermediates that can further react to produce a wide range of compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Ethyl cyanoacetate is similar to other cyanoacetates and esters of malonic acid. its unique combination of nitrile and ester groups, along with the acidic methylene site, makes it particularly versatile in organic synthesis. Similar compounds include:

  • Methyl Cyanoacetate
  • Cyanoacetamide
  • Malonic Acid Diethyl Ester
  • Ethyl 2-Cyanoacrylate
  • Malononitrile

These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo.

Properties

CAS No.

93664-96-1

Molecular Formula

C5H7NO2

Molecular Weight

115.101

IUPAC Name

ethyl 2-(azanylidynemethyl)acetate

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1

InChI Key

ZIUSEGSNTOUIPT-MQIHXRCWSA-N

SMILES

CCOC(=O)CC#N

Synonyms

2-Cyano-acetic Acid Ethyl Ester-13C2;  (Ethoxycarbonyl)acetonitrile-13C2;  Cyanoacetic Αcid Εthyl Εster-13C2;  Cyanoacetic Ester-13C2;  Ethyl 2-Cyanoacetate-13C2;  Ethyl Cyanacetate-13C2;  Ethyl Cyanoacetate-13C2;  Ethyl Cyanoethanoate-13C2;  Ethyl α-Cyanoac

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.